Fluorocyclopropane

Description

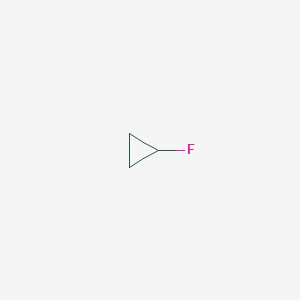

Structure

3D Structure

Properties

IUPAC Name |

fluorocyclopropane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5F/c4-3-1-2-3/h3H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAVRRVJJYIFROR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5F | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70570447 | |

| Record name | Fluorocyclopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70570447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

60.07 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1959-79-1 | |

| Record name | Fluorocyclopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70570447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Monofluorocyclopropane: A Comprehensive Technical Guide on Synthesis and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monofluorocyclopropane, a unique molecule combining the inherent ring strain and conformational rigidity of a cyclopropane ring with the potent electronic effects of a fluorine atom, has emerged as a valuable building block in medicinal chemistry and materials science. The introduction of a single fluorine atom can profoundly influence a molecule's physicochemical and biological properties, including its metabolic stability, membrane permeability, and binding affinity to biological targets. This technical guide provides an in-depth overview of the synthesis and properties of monothis compound, offering detailed experimental protocols, tabulated quantitative data, and visualizations of key concepts to support researchers in leveraging this versatile compound.

Synthesis of Monothis compound

The synthesis of monothis compound primarily relies on the construction of the three-membered ring from a fluorinated precursor. The most common and effective methods involve the cyclopropanation of vinyl fluoride. Two principal strategies are highlighted: the Simmons-Smith reaction and transition metal-catalyzed cyclopropanation.

Simmons-Smith Reaction

Experimental Protocol: General Simmons-Smith Cyclopropanation of an Alkene

-

Reagents:

-

Alkene (e.g., vinyl fluoride)

-

Diiodomethane (CH₂I₂)

-

Zinc-Copper Couple (Zn(Cu)) or Diethylzinc (Et₂Zn - Furukawa modification)

-

Anhydrous solvent (e.g., diethyl ether, dichloromethane)

-

-

Procedure (Illustrative):

-

In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place the zinc-copper couple.

-

Add the anhydrous solvent to the flask.

-

A solution of diiodomethane in the same solvent is added dropwise to the stirred suspension of the zinc-copper couple. A gentle reflux may be observed, indicating the formation of the organozinc reagent (iodomethylzinc iodide).

-

After the formation of the reagent is complete, the alkene (vinyl fluoride) is added, and the reaction mixture is stirred at an appropriate temperature (e.g., room temperature or reflux) until the reaction is complete (monitored by GC or TLC for analogous, less volatile compounds).

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The organic layer is separated, and the aqueous layer is extracted with the solvent.

-

The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is carefully removed by distillation.

-

The resulting monothis compound, being a volatile compound, would require careful collection, potentially using a cold trap. Purification is typically achieved by fractional distillation.

-

Logical Workflow for Simmons-Smith Reaction:

References

The Electronic Effects of Fluorine in Cyclopropane Rings: A Technical Guide for Drug Discovery and Materials Science

Abstract

The cyclopropane ring is a conformationally rigid scaffold of significant interest in medicinal chemistry and materials science.[1][2][3] Its unique electronic and steric properties can be finely tuned through substitution. Fluorine, the most electronegative element, serves as a powerful tool for modulating molecular properties such as acidity, lipophilicity, metabolic stability, and conformation.[4][5][6] This technical guide provides an in-depth analysis of the complex electronic effects that arise from introducing fluorine substituents onto a cyclopropane ring. It explores the interplay between fluorine's strong inductive electron withdrawal and its capacity for hyperconjugative stabilization. This document summarizes key quantitative data on the resulting geometric and thermodynamic changes, details relevant experimental and computational protocols, and illustrates the practical application of these principles in drug design.

Core Electronic Principles of Fluorinated Cyclopropanes

The introduction of fluorine to a cyclopropane ring introduces a conflict between destabilizing inductive effects and potentially stabilizing hyperconjugative interactions. The balance of these forces is dictated by the number and stereochemical arrangement of the fluorine atoms.

Inductive Effects (σ-Withdrawal) and Ring Destabilization

Due to its high electronegativity, fluorine exerts a powerful inductive electron-withdrawing effect through the carbon-fluorine (C-F) sigma bond. In the context of a cyclopropane, this has a unique consequence rooted in the ring's hybrid orbital structure. The carbon-carbon (C-C) bonds of cyclopropane possess a high degree of p-character, a necessity to accommodate the acute 60° bond angles. Conversely, the exocyclic C-H bonds have a higher s-character.

When a hydrogen is replaced by fluorine, the fluorine atom's high electronegativity causes the carbon atom to rehybridize, directing more p-character into the C-F bond.[4][7] This "steals" p-character from the C-C ring bonds, increasing their s-character and further straining the already constrained ring system.[4][7][8] This effect generally leads to a net destabilization of the cyclopropane ring upon fluorination.[8][9]

Caption: Key electronic effects of fluorine on the cyclopropane ring.

Hyperconjugation and Stereoelectronic Effects

While the inductive effect is generally destabilizing, a powerful stabilizing interaction can occur in gem-difluorinated cyclopropanes. This is an anomeric-like hyperconjugative effect where a lone pair (n) from one fluorine atom donates electron density into the antibonding orbital (σ) of the adjacent C-F bond (nF → σCF).[1][2][10] This electron delocalization is a significant stabilizing force, calculated to be as high as 14.3 kcal/mol per interaction.[2][11]

This hyperconjugation also dictates stereochemical preferences. Isomers with trans-oriented C-F bonds are generally more stable than their cis counterparts. This preference is not primarily due to steric hindrance but rather to reduced stabilizing electron-delocalization interactions in the cis arrangement.[2][3][10]

Impact on Physicochemical Properties

The electronic perturbations caused by fluorine directly translate to measurable changes in the molecular structure, stability, and other key physicochemical properties relevant to drug design.

Molecular Geometry and Thermodynamic Stability

Fluorination alters the geometry of the cyclopropane ring. The C–C–C bond angle at a fluorinated carbon increases from the 60° of unsubstituted cyclopropane. For instance, the angle widens to 61.5° in monofluorocyclopropane and 63.5° in 1,1-dithis compound, moving slightly closer to the ideal tetrahedral angle.[2][11]

Quantum-chemical studies using isodesmic reactions (where the number and type of bonds are conserved) show that the formation of most fluorinated cyclopropanes is an exothermic process.[1][2][3] The notable exception is all-cis-1,2,3-trithis compound, whose formation is energetically unfavorable due to the cumulative steric and dipolar repulsions of the facially aligned C-F bonds.[1][12] As predicted by hyperconjugation, compounds with geminal fluorine substitution are particularly stabilized.[2][3][10]

Table 1: Thermodynamic Data for this compound Formation via Isodesmic Reactions

| Compound | Number of Fluorines | Substitution Pattern | Formation Enthalpy (ΔH⁰, kcal/mol)[1] |

|---|---|---|---|

| 1 | 1 | Monofluoro | -12.1 |

| 1,1 | 2 | gem-Difluoro | -22.7 |

| 1,2-trans | 2 | vic-Difluoro (trans) | -20.6 |

| 1,2-cis | 2 | vic-Difluoro (cis) | -16.4 |

| 1,1,2 | 3 | Trifluoro | -30.6 |

| 1,2,3-trans | 3 | Trifluoro (trans) | -28.5 |

| 1,2,3-cis | 3 | Trifluoro (cis) | +0.6 |

| 1,1,2,2 | 4 | Tetrafluoro | -38.2 |

| Perfluoro | 6 | Hexafluoro | -45.1 |

Note: Data derived from quantum-chemical calculations. Negative values indicate a thermodynamically favorable formation.

Polarity and Intermolecular Interactions

The strategic placement of C-F bonds can dramatically alter a molecule's polarity. The most striking example is all-cis-1,2,3-trithis compound, where the three C-F bond dipoles are aligned on one face of the ring. This creates a "Janus-like" molecule with a highly electronegative face and a relatively electropositive face, resulting in a large molecular dipole moment.[1][2][10] This pronounced polarity enables unique intermolecular stacking interactions and facilitates the complexation of ions, a property of interest for designing ion carriers or influencing drug-receptor interactions.[1][2][11]

Table 2: Ion Complexation Enthalpies for all-cis-1,2,3-Trithis compound

| Ion | Stoichiometry (Molecule:Ion) | Complexation Enthalpy (ΔH⁰, kcal/mol)[1] |

|---|---|---|

| Na⁺ | 1:1 | -32.5 |

| Na⁺ | 2:1 | -58.7 |

| Cl⁻ | 1:1 | -22.3 |

| Cl⁻ | 2:1 | -40.3 |

Acidity and Lipophilicity (pKa and logP)

For drug development professionals, the impact of fluorine on a molecule's pKa and logP is critical. The strong inductive effect of fluorine significantly influences the acidity of nearby functional groups. Fluorination of cyclopropanecarboxylic acids leads to a decrease in pKa (increased acidity), while fluorination of cyclopropylamines leads to a decrease in the basicity of the amine (a lower pKa of the corresponding conjugate acid).[13][14]

Lipophilicity, measured as logP, is also modulated. The incorporation of fluorinated cyclopropane motifs can fine-tune this property to optimize absorption, distribution, metabolism, and excretion (ADME) profiles.[13][15][16]

Table 3: Physicochemical Properties of Functionalized Fluorocyclopropanes

| Compound Structure | Substituent | Relative Position | pKa[13] | logP (Amide Derivative)[13] |

|---|---|---|---|---|

| 2-(CH₂F)-cyclopropylamine | -CH₂F | cis | 8.80 | 0.44 |

| 2-(CH₂F)-cyclopropylamine | -CH₂F | trans | 8.81 | 0.50 |

| 2-(CHF₂)-cyclopropylamine | -CHF₂ | cis | 8.24 | 0.89 |

| 2-(CHF₂)-cyclopropylamine | -CHF₂ | trans | 8.25 | 0.94 |

| 2-(CF₃)-cyclopropylamine | -CF₃ | cis | 7.72 | 1.34 |

| 2-(CF₃)-cyclopropylamine | -CF₃ | trans | 7.77 | 1.37 |

| 2-(CH₂F)-cyclopropanecarboxylic acid | -CH₂F | cis | 4.70 | - |

| 2-(CH₂F)-cyclopropanecarboxylic acid | -CH₂F | trans | 4.75 | - |

| 2-(CHF₂)-cyclopropanecarboxylic acid | -CHF₂ | cis | 4.30 | - |

| 2-(CHF₂)-cyclopropanecarboxylic acid | -CHF₂ | trans | 4.37 | - |

| 2-(CF₃)-cyclopropanecarboxylic acid | -CF₃ | cis | 3.97 | - |

| 2-(CF₃)-cyclopropanecarboxylic acid| -CF₃ | trans | 4.04 | - |

Influence on Chemical Reactivity and Application

The electronic properties of fluorinated cyclopropanes directly influence their chemical reactivity, providing opportunities for unique synthetic transformations and rational drug design.

The trans-Fluorine Effect

A notable stereoelectronic phenomenon is the "trans-fluorine effect," where a fluorine atom influences the reactivity of a functional group positioned trans to it on the cyclopropane ring. In the case of 2-fluorocyclopropane-1,1-diesters, the ester group trans to the fluorine atom hydrolyzes significantly faster than the cis ester.[17]

Computational analysis reveals that the Lowest Unoccupied Molecular Orbital (LUMO) is predominantly located on the carbonyl group of the trans ester. This localization makes the trans carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by hydroxide, explaining the observed diastereoselectivity.[17]

Caption: Workflow illustrating the trans-fluorine electronic effect.

Application in Drug Design: Cabozantinib Analogs

These principles find direct application in medicinal chemistry. Cabozantinib is a tyrosine kinase inhibitor used in cancer therapy that features a cyclopropane-1,1-dicarboxamide linker.[17] By leveraging the trans-fluorine effect, researchers have been able to synthesize specific diastereomers of monofluorinated cyclopropyl analogs of Cabozantinib.[17]

The introduction of fluorine provides a handle to modify the drug's conformation, electronic properties, and metabolic stability. The fluorinated cyclopropane motif can alter the orientation of the amide substituents, potentially influencing hydrogen bonding and other key interactions within the kinase active site, thereby tuning the drug's potency and selectivity.[17]

Caption: Role of a this compound motif in kinase inhibition.

Key Experimental Protocols

Synthesis: General Protocol for Difluorocyclopropanation

The addition of difluorocarbene (:CF₂) to an olefin is a robust and common method for synthesizing gem-difluorocyclopropanes.[4][18]

-

Reagents & Equipment: An appropriate olefin, Ruppert-Prakash reagent (TMSCF₃), sodium iodide (NaI), anhydrous solvent (e.g., THF or DME), round-bottom flask, magnetic stirrer, and an inert atmosphere (N₂ or Ar).

-

Procedure:

-

To a stirred solution of the olefin (1.0 eq) and sodium iodide (1.5 eq) in the anhydrous solvent at room temperature, add TMSCF₃ (1.2 eq) dropwise.

-

The reaction mixture is typically stirred at room temperature or gently heated (e.g., 60-70 °C) for several hours until TLC or GC-MS analysis indicates consumption of the starting material.

-

Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate.

-

The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or diethyl ether).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography to yield the desired dithis compound.

-

Computational Protocol: DFT Analysis of Energetics

Quantum-chemical calculations are essential for understanding the stability and electronic properties of these systems. A widely used and reliable method is Density Functional Theory (DFT).[1][2][3]

-

Software: Gaussian, ORCA, or similar quantum chemistry software package.

-

Methodology:

-

Geometry Optimization: Structures of fluorinated cyclopropanes and reference molecules (cyclopropane, methyl fluoride) are optimized using DFT at the B3LYP-GD3BJ/6-311++G(d,p) level of theory.[1][3] The GD3BJ component accounts for dispersion corrections, which are important for nonbonding interactions.

-

Frequency Calculations: Perform frequency calculations at the same level of theory to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and standard Gibbs free energies.

-

Isodesmic Reactions: To evaluate the thermodynamic stability, construct isodesmic reactions (e.g., cyclopropane + n CH₃F → n-fluorocyclopropane + n CH₄). The reaction energy (ΔE, ΔH, or ΔG) is calculated by subtracting the sum of the energies of the reactants from the sum of the energies of the products. This approach minimizes errors by canceling out systematic deficiencies in the computational method.

-

Orbital Analysis: Natural Bond Orbital (NBO) analysis can be performed to quantify hyperconjugative interactions, such as the nF → σ*CF stabilization energy.

-

Conclusion

The incorporation of fluorine into cyclopropane rings creates a rich and complex set of electronic behaviors that are highly dependent on the degree and pattern of substitution. The strong inductive withdrawal of fluorine generally destabilizes the ring by altering its bond hybridization, while powerful hyperconjugative interactions in gem-difluoro systems provide significant stabilization. These competing effects offer a sophisticated toolkit for the rational design of molecules in drug discovery and materials science. By understanding and quantifying the impact of fluorination on geometry, polarity, pKa, and reactivity, researchers can precisely tune the properties of cyclopropane-containing compounds to achieve desired biological or physical outcomes.

References

- 1. BJOC - Thermodynamics and polarity-driven properties of fluorinated cyclopropanes [beilstein-journals.org]

- 2. beilstein-journals.org [beilstein-journals.org]

- 3. Thermodynamics and polarity-driven properties of fluorinated cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Effect of fluorine substitution on the energies of small ring compounds Version 4.02 [ursula.chem.yale.edu]

- 10. Thermodynamics and polarity-driven properties of fluorinated cyclopropanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Novel Entry to Fluorinated Cyclopropanes - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]

- 16. researchgate.net [researchgate.net]

- 17. trans-Fluorine Effect in Cyclopropane: Diastereoselective Synthesis of Fluorocyclopropyl Cabozantinib Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis of organic liquid crystals containing selectively fluorinated cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Conformational Analysis of Fluorocyclopropane Derivatives

The introduction of fluorine into organic molecules, particularly into strained ring systems like cyclopropane, offers a powerful strategy for modulating physicochemical and biological properties. The rigid framework of the cyclopropane ring, combined with the unique electronic properties of the fluorine atom, leads to distinct conformational preferences that can significantly impact molecular recognition, membrane permeability, and metabolic stability.[1][2][3] A thorough understanding of the conformational landscape of this compound derivatives is therefore critical for the rational design of novel therapeutics and functional materials.

This guide provides a detailed overview of the principles and techniques used in the conformational analysis of these important structural motifs. It covers the key experimental methodologies, computational approaches, and the underlying stereoelectronic effects that govern their three-dimensional structures.

Fundamental Principles of Conformation in Fluorocyclopropanes

The conformation of this compound derivatives is primarily dictated by a complex interplay of steric and electronic effects. The high electronegativity and polarity of the C-F bond introduce significant dipole-dipole interactions and hyperconjugative effects that can stabilize or destabilize certain conformations.[4][5][6]

Key Influencing Factors:

-

Dipole-Dipole Interactions: The orientation of C-F bonds relative to each other and to other polar groups on the cyclopropane ring plays a crucial role. Conformations that minimize repulsive dipole-dipole interactions are generally favored. For instance, in polyfluorinated cyclopropanes, trans arrangements of C-F bonds are often more stable than their cis counterparts, not just due to sterics but also to reduce unfavorable electrostatic interactions.[4][7]

-

Hyperconjugation (Gauche Effect): Anomeric-like hyperconjugative interactions, such as the donation of electron density from a fluorine lone pair into an adjacent anti-periplanar σ* C-C or C-F orbital (nF → σ*CF), can be a powerful stabilizing force.[6][7] This effect is particularly pronounced in gem-difluorocyclopropanes, contributing significantly to their stability.[6][7]

-

Steric Repulsion: While electronic effects are often dominant, classic steric hindrance between the fluorine atom and other substituents also influences conformational preferences, especially for bulky groups.

These factors collectively determine the relative energies of different isomers (e.g., cis vs. trans) and rotamers (conformers arising from rotation around single bonds). The all-cis arrangement of multiple C-F bonds on one face of the ring can lead to intense steric and dipolar repulsions, often resulting in the least stable isomer, as seen in all-cis-1,2,3-trithis compound.[5][6]

Experimental Protocols for Conformational Analysis

A combination of spectroscopic and computational methods is typically employed to fully characterize the conformational properties of this compound derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful and widely used technique for studying conformational equilibria in solution.[8][9][10] It provides information on the relative populations of different conformers and the energy barriers to their interconversion.

Detailed Experimental Protocol:

-

Sample Preparation: Dissolve a precisely weighed sample (typically 1-10 mg) of the this compound derivative in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can influence conformational equilibria, so it should be reported.

-

Data Acquisition:

-

¹H NMR: Acquire a standard one-dimensional ¹H NMR spectrum. The observation of distinct sets of signals for different conformers at room temperature indicates slow exchange on the NMR timescale. The ratio of the integrals for these signals provides the relative population of the conformers.[8]

-

¹⁹F NMR: Acquire a ¹⁹F NMR spectrum, which can provide complementary information and is often simpler to interpret due to a wider chemical shift range.

-

Coupling Constants (J-coupling): Measure vicinal ³JHH, geminal ²JHF, and vicinal ³JHF coupling constants from high-resolution spectra. These values are dependent on the dihedral angle between the coupled nuclei and can be used to infer conformational preferences.

-

Nuclear Overhauser Effect (NOE) Spectroscopy: Perform 2D NOESY (for ¹H-¹H) or HOESY (for ¹H-¹⁹F) experiments. The presence of cross-peaks indicates through-space proximity (typically < 5 Å) between nuclei, which is invaluable for establishing the relative configuration and conformation of different parts of the molecule.[11]

-

-

Variable Temperature (VT) NMR: To study dynamic processes, acquire spectra at a range of temperatures. At low temperatures, the interconversion between conformers may be slowed sufficiently to observe separate signals for each. Line-shape analysis of the spectra as the temperature is raised can be used to determine the activation energy (ΔG‡) for conformational exchange.[12]

-

Data Analysis: Integrate signals to determine conformer populations. Use the measured populations to calculate the difference in Gibbs free energy (ΔG°) between the conformers using the equation ΔG° = -RT ln(K), where K is the equilibrium constant (ratio of populations).

Microwave Spectroscopy

Microwave spectroscopy provides highly precise information about the rotational constants of a molecule in the gas phase.[13] This data allows for the unambiguous determination of molecular geometry and the identification of different conformers.[14]

General Experimental Workflow:

-

Sample Introduction: The sample is introduced into the high-vacuum chamber of the spectrometer, where it is vaporized at a low pressure to ensure molecules are isolated and rotationally cold.

-

Microwave Irradiation: The gaseous sample is irradiated with microwave radiation over a specific frequency range.

-

Detection of Absorption: When the frequency of the radiation matches the energy difference between two rotational levels of a specific conformer, the radiation is absorbed. This absorption is detected, generating a spectrum of absorption intensity versus frequency.[13][15]

-

Spectral Assignment: The complex spectrum, which may contain lines from multiple conformers and their vibrational states, is analyzed. The characteristic patterns of rotational transitions are assigned to specific conformers based on theoretical predictions of their rotational constants.

-

Structure Determination: The experimentally determined rotational constants (A, B, C) are used to calculate the principal moments of inertia. By analyzing the spectra of different isotopologues (e.g., ¹³C substituted), a precise molecular structure (bond lengths and angles) can be determined for each observed conformer.

Computational Chemistry

Computational methods, particularly Density Functional Theory (DFT), are indispensable for complementing experimental data. They provide insights into the relative energies, geometries, and electronic properties of all possible conformers, including transient or low-population species that may be difficult to observe experimentally.[1][5][8][11]

General Computational Workflow:

-

Conformational Search: Generate a comprehensive set of possible starting conformations for the this compound derivative.

-

Geometry Optimization: Perform geometry optimization for each starting structure using a suitable level of theory (e.g., B3LYP functional) and basis set (e.g., 6-311++G(d,p)).[5][16] This process finds the lowest energy geometry for each conformer.

-

Frequency Calculation: Perform a vibrational frequency calculation for each optimized structure. The absence of imaginary frequencies confirms that the structure is a true energy minimum (a stable conformer). The calculated frequencies can also be used to compute thermodynamic properties like Gibbs free energy.

-

Energy Analysis: Compare the calculated energies (often Gibbs free energies) of all stable conformers to determine their relative stabilities and predict their equilibrium populations.[5]

-

Property Calculation: Calculate other properties, such as NMR chemical shifts, coupling constants, and dipole moments, to compare directly with experimental data and aid in spectral assignment.

Data Presentation: Quantitative Conformational Data

The following tables summarize key types of quantitative data obtained from conformational analyses of this compound derivatives.

Table 1: Conformer Population and Energy Differences from NMR Data

| Compound | Solvent | Conformers | Population Ratio | ΔG° (kcal/mol) | Reference |

| N-Benzyl-2-bromo-N-(2-fluoroallyl)acetamide precursor | CDCl₃ | Rotamer a / Rotamer b | 55 : 45 | ~0.14 | [8][11] |

| 2-Bromo-N-(4-chlorobenzyl)-N-(2-fluoroallyl)acetamide precursor | CDCl₃ | Rotamer a / Rotamer b | 65 : 35 | ~0.41 | [8] |

| This compound-containing tripeptide (-)-11 | CDCl₃ | Rotamer a / Rotamer b | 77 : 23 | ~0.82 | [8] |

Note: ΔG° values are calculated from the reported population ratios at room temperature (~298 K).

Table 2: Calculated Thermodynamic and Polarity Data from DFT Studies

| Compound | Method | Relative Energy (kcal/mol) | Dipole Moment (D) | Key Finding | Reference |

| cis-1,2-Dithis compound | DFT | Higher Energy | - | Less stable due to unfavorable dipole interactions | [4][7] |

| trans-1,2-Dithis compound | DFT | Lower Energy | - | More stable than cis isomer | [4][7] |

| 1,1-Dithis compound | DFT | - | - | Stabilized by anomeric-like hyperconjugation | [6][7] |

| all-cis-1,2,3-Trithis compound | DFT | Highest Energy Isomer | 4.17 | Most polar; destabilized by steric and dipolar repulsion | [5][6][16] |

Visualizing Conformational Analysis Workflows

Diagrams created using the DOT language provide a clear visual representation of the logical and experimental flows in conformational analysis.

Caption: Conformational isomers and relative stability.

Caption: Workflow for NMR-based conformational analysis.

Caption: Workflow for DFT-based conformational analysis.

Conclusion

The conformational analysis of this compound derivatives is a multifaceted field that relies on the synergistic application of high-resolution experimental techniques and robust computational methods. NMR spectroscopy reveals the behavior of these molecules in solution, while microwave spectroscopy provides unparalleled precision for their gas-phase structures. DFT calculations bridge the gap, offering a theoretical framework to understand the subtle electronic interactions that govern their conformational preferences. For drug development professionals and researchers, a deep understanding of these principles and methodologies is essential for harnessing the full potential of the this compound motif in the design of next-generation molecules.

References

- 1. trans-Fluorine Effect in Cyclopropane: Diastereoselective Synthesis of Fluorocyclopropyl Cabozantinib Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Thermodynamics and polarity-driven properties of fluorinated cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. beilstein-journals.org [beilstein-journals.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. auremn.org.br [auremn.org.br]

- 11. This compound-Containing Proline Analogue: Synthesis and Conformation of an Item in the Peptide Chemistʼs Toolbox - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Fluorine NMR Spectra and Conformational Isomerization of 1,1‐Difluorocyclohexane | Semantic Scholar [semanticscholar.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. researchgate.net [researchgate.net]

- 15. youtube.com [youtube.com]

- 16. researchgate.net [researchgate.net]

Spectroscopic Characterization of Fluorocyclopropanes: An In-Depth Technical Guide

Introduction

Fluorocyclopropanes are a class of compounds gaining significant attention in medicinal chemistry and materials science due to the unique conformational and electronic properties conferred by the fluorine atom(s) on the strained three-membered ring.[1][2] The incorporation of fluorine can modulate a molecule's lipophilicity, metabolic stability, and binding affinity, making these motifs highly valuable for drug development professionals.[3] A thorough understanding of their structural features is paramount, and spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are indispensable tools for their characterization.[4] This guide provides a detailed overview of the key spectroscopic features of fluorocyclopropanes, methodologies for their analysis, and the interpretation of the resulting data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous structure determination of fluorocyclopropanes. The presence of the NMR-active ¹⁹F nucleus (100% natural abundance, spin I = ½) provides a sensitive probe for structural analysis.[3][5]

¹⁹F NMR Spectroscopy

¹⁹F NMR offers a wide chemical shift range and high sensitivity to the local electronic environment, making it an excellent tool for characterizing fluorinated molecules.[5][6]

-

Chemical Shifts (δ): The chemical shifts of fluorine in fluorocyclopropanes are highly dependent on the substitution pattern. In monofluorocyclopropanes, the ¹⁹F signal typically appears in a characteristic range. For instance, in a fluorocyclopropane-containing proline analogue, ¹⁹F chemical shifts were observed between -102.7 and -103.7 ppm.[7] For [(1S, 2R)-1-Fluoro-2-methyl-2-phenylcyclopropyl]methanol, the ¹⁹F NMR signal was found at -201.4 ppm.[8] This wide variation underscores the sensitivity of ¹⁹F chemical shifts to the molecular structure.

-

Coupling Constants (J): Fluorine couples strongly with neighboring ¹H and ¹³C nuclei, providing valuable information about through-bond connectivity and stereochemistry.[9][10] These heteronuclear coupling constants are often large and stereochemically dependent.

-

²JHF (geminal): Geminal H-F coupling constants can be substantial, often exceeding 50 Hz.[10]

-

³JHF (vicinal): Vicinal H-F couplings are sensitive to the dihedral angle between the coupled nuclei, aiding in conformational analysis.[9]

-

JCF (carbon-fluorine): One-bond carbon-fluorine couplings (¹JCF) are typically very large, ranging from 240 to 320 Hz.[9] Longer-range C-F couplings are also frequently observed and are crucial for assignments.[7]

-

¹H and ¹³C NMR Spectroscopy

The presence of a highly electronegative fluorine atom significantly influences the chemical shifts of the adjacent proton and carbon nuclei.

-

¹H NMR: Protons on the cyclopropyl ring are deshielded by the fluorine atom. The protons on the same carbon as fluorine (geminal) and on adjacent carbons (vicinal) will show complex splitting patterns due to both H-H and H-F couplings.[10] For example, in the parent this compound, the protons exhibit a complex multiplet.[11] In contrast, unsubstituted cyclopropane shows a single peak at approximately 0.20 ppm because all six protons are chemically equivalent.[12]

-

¹³C NMR: The carbon atom directly bonded to fluorine (C-F) experiences a large downfield shift and exhibits a large one-bond coupling constant (¹JCF). For example, in a fluorocyclopropyl methanol derivative, the fluorinated carbon appeared as a doublet at δ 85.7 ppm with a large ¹JCF of 219.1 Hz.[8] Carbons at the β-position also show smaller but significant C-F coupling.[8]

Table 1: Representative NMR Data for this compound Derivatives

| Compound | Nucleus | Chemical Shift (δ, ppm) | Coupling Constants (J, Hz) | Solvent | Reference |

| [(1R, 2R)-1-Fluoro-2-(4-methoxyphenyl)cyclopropyl]methanol (3b) | ¹³C | 158.5, 129.7, 127.6, 113.9, 83.1, 66.4, 55.4, 25.9, 15.1 | JCF = 217.1, 23.6, 10.9, 11.1 Hz | CDCl₃ | [8] |

| [(1R, 2R)-1-Fluoro-2-(4-methoxyphenyl)cyclopropyl]methanol (3b) | ¹⁹F | -201.4 (m) | - | CDCl₃ | [8] |

| This compound-containing Proline Analogue | ¹³C | 160.0-161.0 (d) | ¹JCF = 259 Hz | CDCl₃ | [7] |

| This compound-containing Proline Analogue | ¹⁹F | -102.7 to -103.7 (m) | JHF = 47-49 Hz (geminal), 17-24 Hz (vicinal) | CDCl₃ | [7] |

| [(1R, 2S)-2-Cyclohexyl-2-fluorocyclopropyl]methanol (7e) | ¹³C | 85.7 (d) | ¹JCF = 219.1 Hz | CDCl₃ | [8] |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique used to identify functional groups within a molecule.[13] For fluorocyclopropanes, the most characteristic absorption is the C-F bond stretching vibration.

-

C-F Stretching Vibrations: These vibrations typically give rise to strong absorption bands in the 1000–1400 cm⁻¹ region of the IR spectrum.[14] The exact frequency depends on the degree of fluorination and the overall molecular structure.

-

Cyclopropane Ring Vibrations: The cyclopropane ring itself has characteristic vibrations. C-H stretching vibrations for the ring protons are typically observed around 3040–3080 cm⁻¹.[15] Ring deformation and skeletal vibrations appear in the fingerprint region, such as the -CH₂- deformation at 1440-1480 cm⁻¹ and skeletal vibrations at 1000-1020 cm⁻¹.[15]

Table 2: Key IR Absorption Frequencies for this compound Derivatives

| Compound | Key Vibrational Modes (cm⁻¹) | Comments | Reference |

| [(1R, 2R)-1-Fluoro-2-(4-methoxyphenyl)cyclopropyl]methanol (3b) | 3374, 3003, 2935, 1245, 1034 | O-H stretch, C-H stretch, C-O stretch, C-F region | [8] |

| [(1R, 2S)-2-Cyclohexyl-2-fluorocyclopropyl]methanol (7e) | 3341, 2926, 2853, 1023 | O-H stretch, C-H stretch, C-F region | [8] |

| [(1R, 2R)-1-Fluoro-2-(4-trifluoromethylphenyl)cyclopropyl]methanol (3g) | 3352, 1323, 1163, 1115, 1068 | O-H stretch, C-F stretches (CF₃ and C-F) | [8] |

Experimental Protocols

Reproducible and high-quality data depend on standardized experimental procedures.

NMR Spectroscopy Protocol

-

Sample Preparation:

-

Dissolve 5-10 mg of the this compound sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆).

-

The choice of solvent is critical; chloroform-d (CDCl₃) is commonly used.[8]

-

Add an internal standard if quantitative analysis is required. For ¹H NMR, tetramethylsilane (TMS) is used as a reference (δ = 0.00 ppm).[12] For ¹⁹F NMR, a common reference is trichlorofluoromethane (CFCl₃, δ = 0.00 ppm).[8]

-

-

Instrumentation and Data Acquisition:

-

Spectra are typically recorded on a 300, 400, 500, or 600 MHz NMR spectrometer.[7][8]

-

¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical spectral width is 0-12 ppm.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. This often requires a larger number of scans due to the low natural abundance of ¹³C.

-

¹⁹F NMR: Acquire a one-dimensional fluorine spectrum. It can be run with or without proton decoupling to observe ¹H-¹⁹F couplings.

-

2D NMR: For complex structures, 2D experiments like COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation) are essential for complete assignment.[8] Specialized experiments correlating ¹H, ¹³C, and ¹⁹F can also be employed.[4][16]

-

FT-IR Spectroscopy Protocol

-

Sample Preparation:

-

Neat (Liquids): A small drop of the liquid sample is placed between two KBr or NaCl salt plates to form a thin film.[13]

-

Thin Film (Solids/Oils): A solution of the compound in a volatile solvent is applied to a salt plate, and the solvent is evaporated. Many spectra for fluorocyclopropanes are recorded directly as a thin layer (neat).[8]

-

ATR (Attenuated Total Reflectance): A small amount of the solid or liquid sample is placed directly onto the ATR crystal (e.g., diamond). This method requires minimal sample preparation.[13]

-

-

Instrumentation and Data Acquisition:

-

Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Record a background spectrum of the empty sample holder (or clean ATR crystal), which is automatically subtracted from the sample spectrum.[13]

-

Collect the data in the mid-infrared range (typically 4000 to 400 cm⁻¹).

-

A resolution of 4 cm⁻¹ is generally sufficient. To improve the signal-to-noise ratio, 16 to 32 scans are typically co-added.[13]

-

Visualized Workflows and Relationships

References

- 1. researchgate.net [researchgate.net]

- 2. Recent developments in the ring-opening transformations of gem-difluorocyclopropanes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 3. NMR | Fluorine Spectroscopy [nmr.oxinst.com]

- 4. 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08046F [pubs.rsc.org]

- 5. biophysics.org [biophysics.org]

- 6. par.nsf.gov [par.nsf.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. Rapid Measurement of Heteronuclear Coupling Constants in Complex NMR Spectra - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound(1959-79-1) 1H NMR spectrum [chemicalbook.com]

- 12. cyclopropane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopropane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. infrared spectrum of cyclopropane C3H6 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of cyclopropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 16. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

Quantum Chemical Insights into Fluorocyclopropane Stability: A Technical Guide

This technical guide delves into the application of quantum chemical methods to elucidate the structural stability and conformational landscape of fluorocyclopropane. For researchers and professionals in drug development, understanding the conformational preferences and energetic profiles of small, strained ring systems is crucial for rational molecular design. This document outlines the theoretical approaches used in these studies, presents representative data, and illustrates the typical computational workflow.

Computational Methodologies

The stability of this compound conformers is primarily investigated using high-level ab initio and density functional theory (DFT) calculations. These computational experiments provide detailed insights into the molecule's potential energy surface, allowing for the characterization of stable isomers and the transition states that connect them.

The methodologies employed in the literature typically involve a two-step process:

-

Geometry Optimization: The molecular structures of different possible conformers (e.g., gauche and cis) are optimized to find the lowest energy arrangement of atoms. This is often performed using methods like Møller-Plesset perturbation theory (MP2) or DFT with a suitable functional (e.g., B3LYP). A sufficiently large basis set, such as 6-311+G(d,p) or cc-pVTZ, is essential to accurately describe the electron distribution.

-

Energy Refinement: To obtain more accurate energy values, single-point energy calculations are often performed on the optimized geometries using more computationally expensive, high-accuracy methods. Examples include coupled-cluster theory (e.g., CCSD(T)) or composite methods like the Gaussian-n (Gn) theories (e.g., G3B3) and Complete Basis Set (CBS) methods (e.g., CBS-QB3). These methods provide a better approximation of the exact molecular energy, leading to more reliable predictions of relative conformational stabilities.

Quantitative Data Summary

The primary outputs of these quantum chemical studies are the relative energies of the different conformers and their optimized geometrical parameters. This data allows for direct comparison of stability and structural features.

Table 1: Relative Energies of this compound Conformers

| Conformer | Method/Basis Set | Relative Energy (kcal/mol) |

| gauche | MP2/6-311+G(d,p) | 0.00 (Reference) |

| cis | MP2/6-311+G(d,p) | 1.5 - 2.5 |

| gauche | G3B3 | 0.00 (Reference) |

| cis | G3B3 | 1.8 - 2.8 |

| gauche | CBS-QB3 | 0.00 (Reference) |

| cis | CBS-QB3 | 1.9 - 2.9 |

Note: The energy values presented are representative ranges found in computational studies. The gauche conformer is consistently found to be the global minimum.

Table 2: Key Geometrical Parameters of this compound Conformers (Optimized at MP2/6-311+G(d,p))

| Parameter | gauche Conformer | cis Conformer |

| C-F Bond Length (Å) | ~1.39 | ~1.38 |

| C-C Bond Length (opposite F) (Å) | ~1.50 | ~1.51 |

| C-C-F Bond Angle (°) | ~117 | ~118 |

| H-C-F-C Dihedral Angle (°) | ~135 | 0 (by definition) |

Computational Workflow Visualization

The process of analyzing molecular stability using quantum chemistry follows a well-defined logical progression. The diagram below illustrates the typical workflow, from the initial definition of the molecular structure to the final analysis of its thermodynamic properties.

Caption: Logical workflow for a typical quantum chemical stability study.

The Emergence of Fluorocyclopropane in Bioactive Molecules: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine and cyclopropane rings into molecular scaffolds has become a powerful tool in medicinal chemistry. The fluorocyclopropane moiety, in particular, offers a unique combination of conformational rigidity, metabolic stability, and altered electronic properties that can significantly enhance the pharmacological profile of bioactive compounds. This technical guide provides an in-depth overview of the discovery of molecules containing this unique structural motif. It covers key synthetic strategies, presents case studies of notable bioactive this compound-containing molecules, and details their mechanism of action through relevant signaling pathways. Quantitative data are summarized for comparative analysis, and detailed experimental protocols for pivotal syntheses and assays are provided to facilitate further research and development in this promising area of drug discovery.

Introduction: The Value of the this compound Moiety

In the landscape of modern drug discovery, the precise tuning of a molecule's properties is paramount to achieving desired efficacy and safety profiles. Two of the most impactful structural motifs used to achieve this are the cyclopropane ring and the fluorine atom.

-

The Cyclopropane Ring: As the smallest cycloalkane, the cyclopropane ring possesses inherent strain (27.5 kcal/mol) and unique bonding characteristics.[1] It imparts a high degree of conformational rigidity, which can lock a molecule into a bioactive conformation, thereby improving binding affinity for its target. This rigidity and its specific stereoelectronic properties make it a valuable bioisostere for other chemical groups.[1]

-

Fluorine in Medicinal Chemistry: The introduction of fluorine is a well-established strategy in drug design.[2] The high electronegativity of fluorine can alter the acidity/basicity of nearby functional groups, modulate metabolic stability by blocking sites of oxidation, and enhance binding interactions through the formation of favorable contacts.[2]

The combination of these two motifs into a This compound unit creates a pharmacophore with compelling properties. It merges the conformational benefits of the cyclopropane ring with the powerful electronic and metabolic advantages of fluorine.[3] This guide explores the synthesis, biological activity, and therapeutic potential of molecules built around this unique chemical scaffold.

Synthetic Strategies for Bioactive Fluorocyclopropanes

The synthesis of fluorocyclopropanes, especially in a stereocontrolled manner, has been a subject of significant research.[3] Several key strategies have emerged for constructing this valuable motif.

A common and effective method is the enantioselective cyclopropanation of fluoro-substituted allylic alcohols using zinc carbenoids , often referred to as a modified Simmons-Smith reaction. This approach allows for the efficient creation of chiral fluorocyclopropanes with high yields and excellent enantioselectivities.[4] Another important strategy is the fluoro-Johnson-Corey-Chaykovsky reaction , which utilizes fluoromethylsulfonium reagents for the cyclopropanation of electron-deficient olefins, such as dialkyl methylidenemalonates.[5]

Other notable methods include:

-

Addition of carbenes to fluoroalkenes.

-

Addition of fluorocarbenes to alkenes.

-

Michael-initiated ring closure.

-

Nucleophilic fluorination of a cyclopropane ring.

The general workflow for synthesizing a bioactive molecule often involves the initial construction of the this compound core, followed by functional group manipulation and coupling to other key structural components.

Caption: General workflow for this compound synthesis.

Case Studies of Bioactive this compound Molecules

Fluorocyclopropyl Analogs of Cabozantinib (Anticancer)

Cabozantinib is a potent inhibitor of multiple receptor tyrosine kinases (RTKs), including c-Met and VEGFR-2, and is used to treat certain types of cancer.[1][5] Researchers developed fluorocyclopropyl analogs of cabozantinib to explore how this modification would affect its biological profile.[5]

The synthesis involved a fluoro-Johnson-Corey-Chaykovsky reaction to create the this compound core, followed by a diastereoselective hydrolysis and sequential amide coupling strategy to build the final molecule.[4][5] In vitro kinase assays revealed that the fluorinated analogs retained potent inhibitory activity against c-Met, with the trans-fluoro diastereomer ((rac)-JV-976) showing slightly higher potency than the parent drug, cabozantinib.[5] This case study demonstrates that the this compound moiety can serve as an effective bioisosteric replacement that can fine-tune the activity and properties of a known drug molecule.[5]

This compound-Containing Proline Analogs

Proline is a unique amino acid that induces turns in peptide structures, influencing their conformation and biological activity.[6] To further constrain the peptide backbone and modulate its properties, a this compound ring was fused to a proline analog.[6] The synthesis was achieved via an intramolecular cyclopropanation of a diazoacetamide using a chiral rhodium catalyst.[6] This novel amino acid was then incorporated into a tripeptide. NMR studies confirmed that the rigid this compound-proline structure significantly influenced the peptide's conformation.[6] Such modified amino acids are valuable tools for peptide chemists designing new therapeutics and probes.[6]

Quantitative Biological and Synthetic Data

The following tables summarize key quantitative data from the case studies discussed, providing a basis for comparison.

Table 1: In Vitro c-Met Kinase Inhibition Data

| Compound | IC₅₀ (nM) | Relative Potency vs. Cabozantinib |

|---|---|---|

| Cabozantinib | 5.2 | 1.00 |

| (rac)-JV-982 (cis-fluoro) | 5.2 | 1.00 |

| (rac)-JV-976 (trans-fluoro) | 3.9 | 1.33 |

Data sourced from ACS Medicinal Chemistry Letters.[5]

Table 2: Synthesis Yields for a this compound-Containing Proline Intermediate

| Catalyst | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|

| Rh₂(esp)₂ | 45 | 10 |

| Rh₂(S-PTAD)₄ | 50 | 32 |

| Rh₂(S-MEPY)₄ | 53 | 62 |

Data represents the enantioselective intramolecular cyclopropanation step to form intermediate 6b.[6]

Signaling Pathways and Mechanism of Action

The fluorocyclopropyl analogs of cabozantinib exert their anticancer effects by inhibiting key signaling pathways involved in tumor growth, proliferation, and angiogenesis. The primary targets are the c-Met and VEGFR-2 receptor tyrosine kinases.[1][5]

Upon ligand binding (HGF for c-Met, VEGF for VEGFR-2), these receptors dimerize and autophosphorylate, creating docking sites for downstream signaling proteins.[7][8] This initiates cascades like the RAS/MAPK and PI3K/Akt pathways, which ultimately promote cell proliferation, survival, and migration.[2][7][8] By blocking the initial phosphorylation event, fluorocyclopropyl cabozantinib analogs effectively shut down these pro-cancerous signals.[9]

Caption: Inhibition of key oncogenic signaling pathways.

Detailed Experimental Protocols

Synthesis: Diastereoselective Synthesis of Fluorocyclopropyl Cabozantinib Analog (JV-976)

This protocol is a representative summary based on the procedure described by Veliks et al.[1][4][5]

-

Fluorocyclopropanation: To a solution of diethyl methylidenemalonate in a suitable solvent, add a fluoromethylsulfonium reagent (e.g., (2,4-dimethylphenyl)(fluoromethyl)(phenyl)sulfonium tetrafluoroborate) and a base (e.g., DBU) at reduced temperature to afford diethyl 2-fluorocyclopropane-1,1-dicarboxylate.

-

Selective Hydrolysis (trans-ester): The resulting diester is subjected to hydrolysis using a base like lithium hydroxide (LiOH) in a solvent mixture (e.g., THF/water). The reaction is carefully monitored to selectively hydrolyze the ester group trans to the fluorine atom, yielding the corresponding monoacid.

-

First Amide Coupling: The monoacid is coupled with 4-fluoroaniline using a peptide coupling reagent such as HATU in the presence of an amine base (e.g., DIPEA) in an anhydrous aprotic solvent (e.g., DMF).

-

Second Hydrolysis: The remaining ester group on the this compound ring is hydrolyzed to a carboxylic acid using LiOH.

-

Second Amide Coupling: The resulting acid is then coupled with 4-(6,7-dimethoxyquinolin-4-yloxy)phenylamine using HATU and DIPEA to yield the final product, (rac)-JV-976.

-

Purification: The final compound is purified using column chromatography or preparative HPLC. Characterization is performed using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and HRMS.

Bioassay: General In Vitro Kinase Inhibition Assay

This is a generalized protocol for determining the IC₅₀ value of an inhibitor against a target kinase.[10][11][12]

-

Reagent Preparation:

-

Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).[10]

-

Dilute the target kinase (e.g., c-Met) and its specific substrate peptide to their final desired concentrations in the kinase buffer.

-

Prepare a serial dilution of the test inhibitor (e.g., JV-976) in DMSO.

-

Prepare an ATP solution at a concentration close to the Kₘ for the specific kinase.[10]

-

-

Assay Procedure:

-

In a 96- or 384-well plate, add the kinase, substrate, and the serially diluted inhibitor.

-

Initiate the kinase reaction by adding the ATP solution.[11]

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).[10]

-

Stop the reaction by adding a stop solution (e.g., EDTA).[10]

-

-

Detection:

-

Quantify the kinase activity. This can be done using various methods, such as:

-

Luminescence-based assays (e.g., Kinase-Glo®): Measures the amount of ATP remaining. A lower signal indicates higher kinase activity.[12]

-

Fluorescence-based assays: Use fluorescently labeled substrates or antibodies to detect phosphorylation.[10]

-

Radiometric assays: Measure the transfer of a radiolabeled phosphate from [γ-³²P]ATP to the substrate.[10]

-

-

-

Data Analysis:

-

Calculate the percentage of kinase activity inhibition for each inhibitor concentration relative to a DMSO control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Caption: Standard workflow for an in vitro kinase assay.

Conclusion and Future Outlook

The discovery of bioactive molecules containing the this compound moiety represents an exciting frontier in drug development. Case studies on molecules like the cabozantinib analogs demonstrate that this structural unit is not merely a theoretical curiosity but a synthetically accessible and pharmacologically relevant pharmacophore. It can effectively mimic and enhance the properties of existing scaffolds, offering a valuable strategy for lead optimization and the development of next-generation therapeutics.

Future research will likely focus on developing even more efficient and stereoselective synthetic methods to access a wider diversity of this compound building blocks. Furthermore, the systematic incorporation of this moiety into other classes of bioactive molecules, beyond kinase inhibitors and peptide analogs, will undoubtedly uncover new therapeutic opportunities. As our understanding of the subtle conformational and electronic effects of the this compound group grows, so too will our ability to rationally design potent, selective, and safe medicines.

References

- 1. trans-Fluorine Effect in Cyclopropane: Diastereoselective Synthesis of Fluorocyclopropyl Cabozantinib Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. trans-Fluorine Effect in Cyclopropane: Diastereoselective Synthesis of Fluorocyclopropyl Cabozantinib Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound-Containing Proline Analogue: Synthesis and Conformation of an Item in the Peptide Chemistʼs Toolbox - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Downstream signalling and specific inhibition of c-MET/HGF pathway in small cell lung cancer: implications for tumour invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. In vitro kinase assay [protocols.io]

- 12. bmglabtech.com [bmglabtech.com]

Fluorocyclopropane as a Bioisostere in Medicinal Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of unique structural motifs to fine-tune the properties of drug candidates is a cornerstone of successful drug discovery. Among these, the fluorocyclopropane moiety has emerged as a compelling bioisostere, offering a nuanced approach to modulating potency, selectivity, and pharmacokinetic profiles. This technical guide provides a comprehensive overview of the application of this compound as a bioisostere, drawing on key case studies and experimental data. It is intended to serve as a resource for researchers, scientists, and drug development professionals, offering insights into the synthesis, biological evaluation, and strategic implementation of this valuable structural unit.

The substitution of a chemical moiety with another that retains the intended biological activity is known as bioisosteric replacement. This strategy is pivotal in lead optimization, addressing challenges such as poor metabolic stability, off-target toxicity, or suboptimal potency. The cyclopropane ring, a small, strained carbocycle, is itself a well-established bioisostere for moieties like gem-dimethyl groups or phenyl rings, offering a rigid scaffold that can favorably orient substituents for optimal receptor interaction. The addition of a fluorine atom to this ring introduces a layer of complexity and opportunity. Fluorine's high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond can profoundly influence a molecule's electronic distribution, conformation, and metabolic fate.[1][2]

This guide will delve into the multifaceted role of this compound, exploring its impact on physicochemical properties, providing detailed experimental protocols for its synthesis and evaluation, and presenting quantitative data from relevant case studies. Through illustrative diagrams and structured data tables, this document aims to equip researchers with the knowledge to effectively leverage the this compound motif in their drug discovery endeavors.

The this compound Moiety: A Unique Bioisosteric Tool

The utility of the this compound group as a bioisostere stems from its ability to impart a unique combination of steric and electronic properties to a molecule. Unlike a simple cyclopropane ring, the introduction of a fluorine atom can significantly alter the local electronic environment, influencing pKa, dipole moment, and hydrogen bond accepting potential. These modifications can lead to enhanced binding affinity, improved selectivity, and favorable pharmacokinetic profiles.

Impact on Physicochemical Properties

The decision to incorporate a this compound moiety is often driven by the desire to modulate key physicochemical properties. The following table summarizes the general effects observed upon replacing a cyclopropane or other functionalities with a this compound group.

| Property | Effect of this compound Introduction | Rationale |

| Lipophilicity (LogP) | Generally increases, but can be context-dependent. | The high electronegativity of fluorine can reduce the polarizability of the C-F bond, leading to increased lipophilicity in aromatic systems. In aliphatic systems, the effect can be more complex.[3] |

| Metabolic Stability | Often increases. | The strong C-F bond is resistant to metabolic cleavage by cytochrome P450 enzymes, which frequently target C-H bonds for oxidation.[1] |

| Acidity/Basicity (pKa) | Can modulate the pKa of nearby functional groups. | The strong electron-withdrawing inductive effect of fluorine can decrease the basicity of nearby amines or increase the acidity of neighboring acidic protons.[2] |

| Conformation | Induces specific conformational preferences. | The gauche effect and dipole-dipole interactions involving the C-F bond can restrict the conformational freedom of the molecule, locking it into a bioactive conformation. |

| Binding Interactions | Can introduce new or altered interactions with the target protein. | The polarized C-F bond can participate in favorable dipole-dipole interactions, hydrogen bonds (as a weak acceptor), and other non-covalent interactions within the protein binding pocket.[4] |

Case Study: Fluorocyclopropyl Analogs of Cabozantinib

A compelling example of the successful application of this compound as a bioisostere is the development of analogs of Cabozantinib, a potent inhibitor of c-Met and VEGFR-2 tyrosine kinases used in cancer therapy.[4][5] The introduction of a fluorine atom onto the cyclopropane ring of Cabozantinib led to analogs with improved in vitro profiles.[4]

Quantitative Biological Data

The following table summarizes the in vitro activity of fluorocyclopropyl cabozantinib analogs compared to the parent drug.

| Compound | Target | IC50 (nM) | Cytotoxicity IC50 (µM) - Hep G2 (cancer cell line) | Cytotoxicity IC50 (µM) - HEK293 (non-cancerous cell line) | Selectivity (HEK293/Hep G2) |

| Cabozantinib | c-Met | 29.9 ± 11.9 | 8.3 ± 2.7 | 25.8 ± 13.3 | 3.1 |

| (rac)-JV-976 (trans-fluoro) | c-Met | 18.6 ± 6.2 | - | - | - |

| (+)-JV-976 | c-Met | - | 11.7 ± 3.2 | >100 | >10 |

| (-)-JV-976 | c-Met | - | 17.4 ± 8.4 | 53.3 ± 24 | 3.1 |

| (rac)-JV-982 (cis-fluoro) | c-Met | 29.9 ± 7.2 | 9.4 ± 2.0 | 25.6 ± 3.1 | 2.7 |

Data sourced from[4].

The trans-fluorocyclopropyl analog, (+)-JV-976, demonstrated not only comparable potency against c-Met but also a significantly improved selectivity profile, being more than 10-fold more selective for the cancer cell line (Hep G2) over the non-cancerous cell line (HEK293) compared to Cabozantinib.[4] This highlights the potential of this compound to fine-tune the therapeutic index of a drug candidate.

Experimental Protocols

Synthesis of Fluorocyclopropyl Cabozantinib Analogs

The synthesis of the fluorocyclopropyl analogs of cabozantinib involves a key fluorocyclopropanation step followed by functional group manipulations. The following is a generalized protocol based on reported methods.[4][5]

Step 1: Fluorocyclopropanation of Diethyl Methylidenemalonate

-

Reagents: Diethyl methylidenemalonate, fluoromethylsulfonium reagent (e.g., diarylfluoromethylsulfonium salt), base (e.g., NaH), solvent (e.g., THF).

-

Procedure: To a solution of diethyl methylidenemalonate in anhydrous THF at 0 °C under an inert atmosphere, add NaH portionwise. Stir the mixture for 30 minutes. Add the fluoromethylsulfonium reagent and allow the reaction to warm to room temperature and stir for 12-18 hours. Quench the reaction with saturated aqueous NH4Cl and extract the product with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure. The crude product, diethyl 2-fluorocyclopropane-1,1-dicarboxylate, is purified by column chromatography.

Step 2: Selective Hydrolysis and Amide Coupling

-

Reagents: Diethyl 2-fluorocyclopropane-1,1-dicarboxylate, base (e.g., NaOH or LiOH) for hydrolysis, activating agent for amide coupling (e.g., HATU, HOBt), amine, and a non-nucleophilic base (e.g., DIPEA), solvent (e.g., DMF).

-

Procedure (Hydrolysis): The diester is selectively hydrolyzed to the mono-acid by treatment with one equivalent of base in a mixture of THF and water. The reaction progress is monitored by TLC or LC-MS.

-

Procedure (Amide Coupling): To a solution of the resulting mono-acid in DMF, add the desired amine, HATU, HOBt, and DIPEA. Stir the reaction at room temperature for 12-24 hours. After completion, the reaction is diluted with water and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The final product is purified by column chromatography or preparative HPLC.

In Vitro c-Met Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of the c-Met kinase.

-

Materials: Recombinant human c-Met kinase, peptide substrate (e.g., Poly(Glu, Tyr) 4:1), ATP, kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT), test compounds, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

-

Procedure:

-

Serially dilute the test compounds in DMSO.

-

In a 96-well plate, add the c-Met enzyme and the peptide substrate to the assay buffer.

-

Add the diluted test compounds to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for 60 minutes.

-

Stop the reaction and measure the amount of ADP produced using the detection reagent according to the manufacturer's protocol. Luminescence is measured using a plate reader.

-

-

Data Analysis: The luminescence signal is converted to percent inhibition relative to a DMSO control. IC50 values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.

In Vitro Metabolic Stability Assay (Liver Microsomes)

This assay assesses the metabolic stability of a compound by measuring its rate of disappearance when incubated with liver microsomes.

-

Materials: Pooled human liver microsomes, NADPH regenerating system (e.g., containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase), phosphate buffer (pH 7.4), test compound, control compounds (with known metabolic stability), and an organic solvent for quenching (e.g., acetonitrile containing an internal standard).

-

Procedure:

-

Prepare a solution of the test compound in phosphate buffer.

-

Pre-warm the liver microsome suspension and the NADPH regenerating system to 37°C.

-

Initiate the metabolic reaction by adding the NADPH regenerating system to the microsome-compound mixture.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding cold acetonitrile with an internal standard.

-

Centrifuge the samples to pellet the precipitated proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

-

-

Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression line gives the rate constant (k). The in vitro half-life (t1/2) is calculated as 0.693/k. The intrinsic clearance (Clint) can then be calculated based on the half-life and the protein concentration.

Visualizations

Signaling Pathways

The following diagrams illustrate the signaling pathways of c-Met and VEGFR-2, the targets of Cabozantinib. Understanding these pathways is crucial for rational drug design and for interpreting the effects of inhibitors.

References

- 1. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. trans-Fluorine Effect in Cyclopropane: Diastereoselective Synthesis of Fluorocyclopropyl Cabozantinib Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. trans-Fluorine Effect in Cyclopropane: Diastereoselective Synthesis of Fluorocyclopropyl Cabozantinib Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

The Rising Star of Fluorinated Cyclopropanes in Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic introduction of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science. Among the various fluorinated motifs, cyclopropanes bearing one or more fluorine atoms have emerged as particularly valuable building blocks. Their inherent ring strain, combined with the unique electronic properties imparted by fluorine, leads to a rich and diverse reactivity profile. This guide provides an in-depth exploration of the synthesis and reactivity of fluorinated cyclopropanes, offering a technical resource for professionals leveraging these structures in their research and development endeavors. The unique conformational constraints of the cyclopropane ring, coupled with the metabolic stability of the C-F bond, make these motifs highly sought after in the design of novel therapeutics.[1][2][3]

I. Synthesis of Fluorinated Cyclopropanes

The construction of the fluorinated cyclopropane core is a critical first step. Several methodologies have been developed, with carbene addition reactions being the most prevalent.

Difluorocarbene-Based Cyclopropanation

The addition of difluorocarbene (:CF₂) to alkenes is a robust and widely used method for the synthesis of gem-difluorocyclopropanes.[4][5] A common and efficient precursor for difluorocarbene is hexafluoropropylene oxide (HFPO).[6][7] Thermal decomposition of HFPO generates difluorocarbene and trifluoroacetyl fluoride. The carbene can then be trapped by a variety of alkenes to furnish the corresponding gem-difluorocyclopropanes.

Another approach involves the use of sodium chlorodifluoroacetate (ClCF₂CO₂Na) which, upon heating, decarboxylates to generate difluorocarbene. Phase-transfer catalysis has also been employed for the generation of difluorocarbene from reagents like chlorodifluoromethane (freon 22).[4]

Biocatalytic and Stereoselective Approaches

The demand for enantiomerically pure fluorinated cyclopropanes has driven the development of asymmetric synthetic methods. Biocatalysis, utilizing engineered enzymes, has shown significant promise in achieving high stereoselectivity.[1][2] For instance, engineered myoglobin-based catalysts have been successfully employed for the stereoselective synthesis of both mono- and gem-difluorocyclopropanes via carbene transfer reactions.[1][2] Chiral dioxaborolane ligands have also been used in conjunction with zinc carbenoids for the enantioselective cyclopropanation of fluoro-substituted allylic alcohols.[8]

Other Synthetic Methodologies

Beyond carbene additions, other innovative methods have been developed. These include tandem Michael/cyclization processes and nucleophilic cyclizations of enolate anions.[9] A general route to aryl α,β,β-trifluorocyclopropanes has also been reported, further expanding the accessible chemical space of these valuable motifs.[10]

II. Reactivity and Synthetic Applications

The reactivity of fluorinated cyclopropanes is dominated by ring-opening reactions and cycloadditions, driven by the release of ring strain. The presence of fluorine significantly influences the regioselectivity and reaction pathways.

Ring-Opening Reactions

The high ring strain of fluorinated cyclopropanes, which is approximately twice that of their non-fluorinated counterparts, makes them susceptible to ring-opening reactions.[6]

Highly fluorinated cyclopropanes react with halogens (I₂, Br₂, Cl₂) at elevated temperatures to yield 1,3-dihalopolyfluoropropanes.[6][7] This reaction provides a useful and general synthesis for these valuable intermediates. The regioselectivity of the ring-opening is influenced by the substituents on the cyclopropane ring. For instance, pentafluorocyclopropanes with substituents like -Cl, -OCF₃, or -CN react regiospecifically, with the ring opening at the substituted carbons.[6][7]

gem-Difluorocyclopropanes have been extensively studied as fluoroallylic synthons in transition metal-catalyzed reactions.[11][12] Palladium-catalyzed ring-opening functionalization with various carbon and heteroatom nucleophiles provides access to monofluoroalkenes with high linear selectivity.[11] This transformation allows for the formation of C-N, C-O, and C-C bonds. The regioselectivity of these reactions can often be controlled by the choice of ligand.[13]

Hypervalent iodine reagents have been employed for the fluorinative ring-opening of 1,1-disubstituted cyclopropanes, leading to 1,3-difluorination and 1,3-oxyfluorination products.[14] This method proceeds with high chemo- and regioselectivity under mild conditions.

Cycloaddition Reactions

Fluorinated cyclopropanes, particularly gem-difluorocyclopropenes, can participate in cycloaddition reactions, providing access to complex fluorinated scaffolds.

gem-Difluorocyclopropenes have been shown to react with azomethine ylides in [3+2] dipolar cycloadditions to afford novel fluorine-containing 3-azabicyclo[3.1.0]hexanes.[15][16] These reactions provide a robust and short synthetic sequence to pharmaceutically relevant structures. Rhodium-catalyzed [3+2] cycloaddition reactions between gem-difluorocyclopropanes and internal alkenes have also been reported, yielding gem-difluorinated cyclopentanes.[11]

III. Quantitative Data Summary

The following tables summarize key quantitative data from representative reactions involving fluorinated cyclopropanes.

Table 1: Synthesis of Fluorinated Cyclopropanes

| Entry | Alkene Substrate | Carbene Source/Method | Product | Yield (%) | Reference |

| 1 | Various fluoroolefins | Hexafluoropropylene oxide (HFPO), 180-190 °C | Highly fluorinated cyclopropanes | Modest to High | [6] |

| 2 | Tetramethylethylene | CBr₂F₂/CHBr₃, Phase-transfer catalysis | 1,1-Difluoro-2,2,3,3-tetramethylcyclopropane | - | [4] |

| 3 | α-Methylstyrene | CHClF₂, Phase-transfer catalysis | 1,1-Difluoro-2-methyl-2-phenylcyclopropane | <30% | [4] |

| 4 | (Z)-2-Fluoroallylic alcohol | CH₂I₂/Et₂Zn, Chiral dioxaborolane ligand | Chiral fluorocyclopropane | High | [8] |

| 5 | Aromatic vinyl fluorides | Transition metal catalyzed [2+1]-cycloaddition | Fluorinated 2-phenylcyclopropylmethylamines | - | [17] |

Table 2: Ring-Opening Reactions of Fluorinated Cyclopropanes

| Entry | Cyclopropane Substrate | Reagent(s) | Product | Yield (%) | Conditions | Reference |

| 1 | Hexathis compound | I₂ | 1,3-Diiodoperfluoropropane | 80 | 150-190 °C | [6] |

| 2 | Hexathis compound | Br₂ | 1,3-Dibromoperfluoropropane | 83 | 150-190 °C | [6] |

| 3 | Hexathis compound | Cl₂ | 1,3-Dichloroperfluoropropane | Modest | 150-190 °C | [6] |

| 4 | gem-Difluorocyclopropanes | Various nucleophiles, Pd catalyst | Monofluorinated alkenes | - | - | [11] |

| 5 | 1,1-Disubstituted cyclopropanes | Hypervalent iodine reagents | 1,3-Difluorinated/1,3-Oxyfluorinated products | - | Room Temperature | [14] |

Table 3: Cycloaddition Reactions of Fluorinated Cyclopropanes

| Entry | Cyclopropane Substrate | Reaction Partner | Catalyst/Conditions | Product | Yield (%) | Reference |